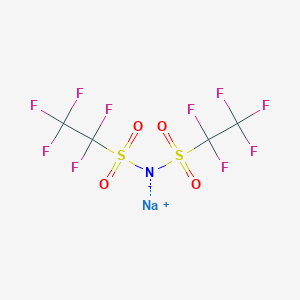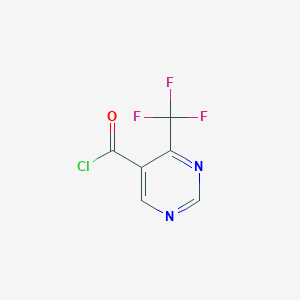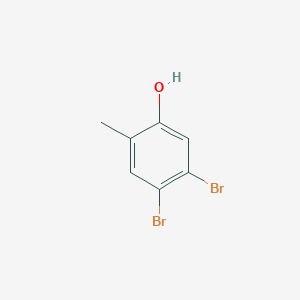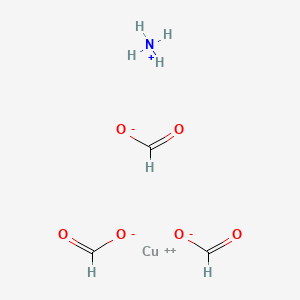
2-((Trifluoromethyl)thio)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trifluoromethyl)thio)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO2S It is a derivative of isonicotinic acid, where a trifluoromethylthio group is attached to the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted and purified through a series of washing and distillation steps.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, can be employed for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Trifluoromethyl)thio)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-((Trifluoromethyl)thio)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 2-((Trifluoromethyl)thio)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the cell wall structure, leading to the death of the bacterial cells. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: It has a carboxylic acid group at the 2-position.
Comparison: 2-((Trifluoromethyl)thio)isonicotinic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H4F3NO2S |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
2-(trifluoromethylsulfanyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) |
Clé InChI |
QRRTVKXSKYAIGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)




![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)


![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)

![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)

